molecular formula C9H17NO2 B12061487 Methyl 2-(azepan-1-yl)acetate

Methyl 2-(azepan-1-yl)acetate

Cat. No.: B12061487
M. Wt: 171.24 g/mol
InChI Key: GNUZJPUUUCAMNF-UHFFFAOYSA-N
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Description

Methyl 2-(azepan-1-yl)acetate, with the chemical formula C9H17NO2, is an organic compound. Its IUPAC name is This compound . This compound belongs to several categories, including aliphatic cyclic structures, aliphatic heterocycles, aromatic heterocycles, and esters.

Preparation Methods

Synthetic Routes:: The synthesis of Methyl 2-(azepan-1-yl)acetate involves the reaction between azepane (a seven-membered cyclic amine) and acetic acid. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired ester. The synthetic route can be summarized as follows:

Azepane+Acetic AcidMethyl 2-(azepan-1-yl)acetate\text{Azepane} + \text{Acetic Acid} \rightarrow \text{this compound} Azepane+Acetic Acid→Methyl 2-(azepan-1-yl)acetate

Reaction Conditions:: The reaction typically occurs under mild conditions, with the use of a suitable solvent (such as ethanol or methanol) and a weak acid catalyst (e.g., sulfuric acid). The reaction temperature is usually around room temperature.

Industrial Production:: While there isn’t extensive information on large-scale industrial production, this compound can be synthesized in laboratories or small-scale settings.

Chemical Reactions Analysis

Reactivity:: Methyl 2-(azepan-1-yl)acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be cleaved by aqueous acid or base, yielding the corresponding carboxylic acid and alcohol.

    Reduction: Reduction with hydrogen and a suitable catalyst can convert the ester to the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups (e.g., halogens, amines) under appropriate conditions.

Common Reagents and Conditions::

    Hydrolysis: Dilute acid (e.g., HCl), heat, and water.

    Reduction: Hydrogen gas (H) and a metal catalyst (e.g., palladium on carbon).

    Substitution: Various nucleophiles (e.g., amines, halides) and appropriate solvents.

Major Products:: The hydrolysis of this compound yields acetic acid and azepane.

Scientific Research Applications

Methyl 2-(azepan-1-yl)acetate finds applications in:

    Organic Synthesis: As a building block for more complex molecules.

    Medicinal Chemistry: Potential use in drug development due to its structural features.

    Flavor and Fragrance Industry: It may contribute to specific odor profiles.

Mechanism of Action

The exact mechanism of action for Methyl 2-(azepan-1-yl)acetate remains an area of ongoing research. It likely interacts with cellular receptors or enzymes, affecting biological processes.

Comparison with Similar Compounds

While detailed comparisons are scarce, Methyl 2-(azepan-1-yl)acetate stands out due to its unique seven-membered azepane ring. Similar compounds include other esters and cyclic amines.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

methyl 2-(azepan-1-yl)acetate

InChI

InChI=1S/C9H17NO2/c1-12-9(11)8-10-6-4-2-3-5-7-10/h2-8H2,1H3

InChI Key

GNUZJPUUUCAMNF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1CCCCCC1

Origin of Product

United States

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